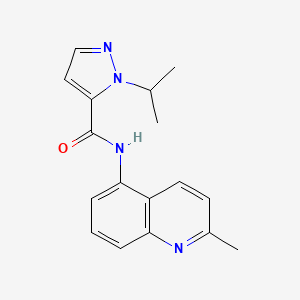

3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

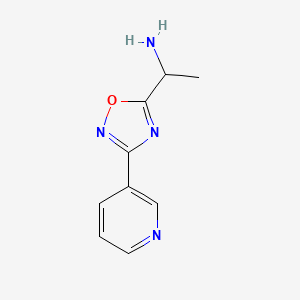

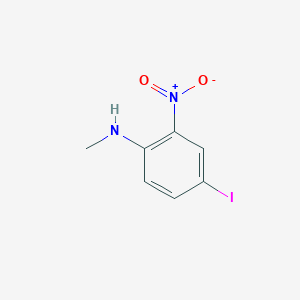

3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate, commonly known as DBCO-NHS ester, is a chemical compound widely used in scientific research for bioconjugation and labeling purposes. It is a highly reactive and stable compound that can efficiently bind to biological molecules, such as proteins, peptides, and nucleic acids, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactivity

Research has demonstrated the utility of cyclohexyl and phenylcarbamate derivatives in organic synthesis. For instance, studies on the synthesis of tetrahydropyrimidoquinoline derivatives reveal how cyclohexanone, when treated with specific reagents, can yield compounds with potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, research into benzene sulfonamide derivatives carrying a sulfonamide moiety shows promising antimicrobial properties, highlighting the chemical versatility and potential pharmaceutical applications of these compounds (Ghorab et al., 2017).

Materials Science and Engineering

In the realm of materials science, the modification of cellulose and amylose with cyclohexylcarbamate groups has been explored for their application as chiral stationary phases in high-performance liquid chromatography, showcasing the potential of these compounds in analytical chemistry and separation sciences (Kubota et al., 2000).

Biomedical Research

The cyclohexyl and phenylcarbamate frameworks are also of interest in biomedical research. The antimicrobial activity of novel heterocyclic compounds incorporating the sulfamido moiety against a range of bacteria and fungi has been documented, underscoring the potential of these compounds in developing new antimicrobial agents (Nunna et al., 2014). Additionally, the exploration of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates as anti-tubercular agents further highlights the pharmaceutical applications of these chemical structures (Nimbalkar et al., 2018).

Propiedades

IUPAC Name |

[3-[[4-(dimethylsulfamoyl)benzoyl]amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-25(2)31(28,29)20-13-11-16(12-14-20)21(26)23-18-9-6-10-19(15-18)30-22(27)24-17-7-4-3-5-8-17/h3-5,7-8,11-14,18-19H,6,9-10,15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTXDIMYRVKYPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)